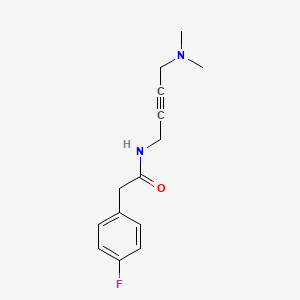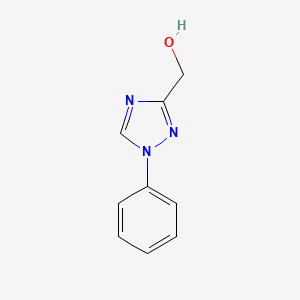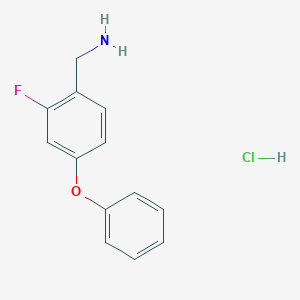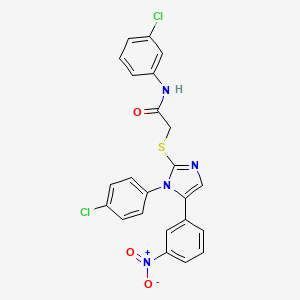![molecular formula C16H16N4O B2796219 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034236-95-6](/img/structure/B2796219.png)
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone is a complex organic compound that features a unique structure combining a pyrazolo[1,5-a]pyrazine ring system with an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Aplicaciones Científicas De Investigación
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the indole group through a series of coupling reactions. Key steps may include:
Cyclization reactions: to form the pyrazolo[1,5-a]pyrazine ring.
Coupling reactions: such as Suzuki or Heck coupling to attach the indole moiety.
Functional group transformations: to achieve the final ethanone structure.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include:
Catalyst selection: to enhance reaction efficiency.
Solvent choice: to improve reaction rates and product isolation.
Temperature and pressure control: to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the indole or pyrazine rings.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products:
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Halogenated or nucleophile-substituted derivatives.
Mecanismo De Acción
The mechanism of action of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling.
DNA/RNA interaction: Potential to interact with genetic material, influencing gene expression.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone stands out due to its unique combination of structural features and biological activities. Similar compounds include:
1-(Pyrazolo[1,5-a]pyrazin-5-yl)-2-(1H-indol-3-yl)ethanone: Lacks the dihydro modification.
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5-yl)-2-(1H-indol-3-yl)ethanone: Similar structure but different substitution pattern.
These comparisons highlight the distinct properties and potential advantages of this compound in various applications.
Propiedades
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(19-7-8-20-13(11-19)5-6-18-20)9-12-10-17-15-4-2-1-3-14(12)15/h1-6,10,17H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYJPDPUWDNODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2796137.png)
![(E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2796139.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796140.png)

![N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2796143.png)
![Methyl (E)-4-[[1-[(1-methylimidazol-2-yl)methyl]-2-oxopiperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2796144.png)

acetate](/img/structure/B2796147.png)


![2-([1,1'-biphenyl]-4-yl)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2796153.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B2796154.png)
![2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine](/img/structure/B2796157.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2796158.png)
